8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate
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Overview
Description
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is a complex organic compound with the molecular formula C12H7BrF4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and trifluoromethanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthyl Trifluoromethanesulfonate
- 1-Naphthalenol, 8-bromo-2-fluoro-6-methoxy-
Uniqueness
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H7BrF4O4S |
---|---|
Molecular Weight |
403.15 g/mol |
IUPAC Name |
(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H7BrF4O4S/c1-20-7-4-6-2-3-9(14)11(10(6)8(13)5-7)21-22(18,19)12(15,16)17/h2-5H,1H3 |
InChI Key |
GBVDFIDIRKIBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=C2OS(=O)(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
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